Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine

Catalog No.
S755390
CAS No.
255837-19-5
M.F
C21H29P
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosp...

CAS Number

255837-19-5

Product Name

Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine

IUPAC Name

ditert-butyl-[2-(2-methylphenyl)phenyl]phosphane

Molecular Formula

C21H29P

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C21H29P/c1-16-12-8-9-13-17(16)18-14-10-11-15-19(18)22(20(2,3)4)21(5,6)7/h8-15H,1-7H3

InChI Key

UJONYAVMBYXBJQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C

The exact mass of the compound tBuMePhos is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine (t-BuMePhos, CAS 255837-19-5) is a highly electron-rich, sterically demanding Buchwald-type dialkylbiarylphosphine ligand. Featuring a di-tert-butylphosphine moiety paired with a 2'-methyl-substituted biphenyl backbone, it provides a precise steric environment that bridges the gap between unhindered ligands (like JohnPhos) and excessively bulky analogs (like t-BuXPhos). In procurement and process design, t-BuMePhos is selected for its ability to stabilize reactive palladium intermediates while maintaining sufficient accessibility for challenging oxidative additions and formal σ-bond metathesis. It is particularly valued in late-stage cyclization-oxygenation sequences, the bismetalation of strained C-C bonds, and the cross-coupling of highly acidic substrates where generic phosphines fail to provide adequate conversion [1].

Substituting t-BuMePhos with closely related analogs such as JohnPhos, XPhos, or t-BuXPhos frequently leads to catalytic failure or severe yield degradation in specialized microenvironments. The 2'-methyl group on the lower biphenyl ring of t-BuMePhos imparts a specific conformational rigidity that prevents the premature β-hydride elimination often seen with less hindered ligands like JohnPhos. Conversely, replacing it with bulkier ligands such as t-BuXPhos can completely block substrate coordination; for example, in the bismetalation of strained C-C bonds, the triisopropyl groups of t-BuXPhos create excessive steric hindrance that halts the reaction entirely. Consequently, substituting t-BuMePhos in optimized protocols risks complete process failure, necessitating its specific procurement for these sensitive transformations [1].

Superior Efficiency in the Bismetalation of Strained C-C Bonds

In the palladium-catalyzed bismetalation of biphenylene with bis(pinacolato)diboron, t-BuMePhos demonstrated superior catalytic efficiency compared to both less hindered and bulkier biaryl phosphines. At 10 mol% ligand loading, the t-BuMePhos/Pd system achieved a 75% isolated yield of the target 2,2′-bis(boryl)biphenyl. In direct comparison, JohnPhos provided a 64% yield, XPhos yielded 45%, and the highly bulky t-BuXPhos failed to produce any reaction (0% yield). This quantitative advantage highlights the precise steric threshold of t-BuMePhos, which allows for the necessary oxidative addition into the strained C-C bond without blocking the subsequent insertion of the bulky diboron reagent [1].

Evidence DimensionIsolated yield of 2,2′-bis(boryl)biphenyl
Target Compound Data75% isolated yield
Comparator Or BaselineJohnPhos (64%), XPhos (45%), t-BuXPhos (0% - no reaction)
Quantified Difference11% absolute yield increase over JohnPhos; complete reaction rescue compared to t-BuXPhos (75% vs 0%)
Conditions5 mol% Pd(dba)2, 10 mol% ligand, bis(pinacolato)diboron, xylene, 140 °C

For materials science and complex synthesis, this proves t-BuMePhos is the mandatory procurement choice for activating inert C-C bonds where bulkier ligands fail entirely.

Optimal Yield in Late-Stage Cyclization-Oxygenation Sequences

During the development of a unified Pd-catalyzed cyclization-oxygenation sequence for natural product synthesis, t-BuMePhos emerged as the optimal ligand for terminating unactivated C(sp3)-PdII intermediates with oxygen nucleophiles. Screening revealed that at a 15 mol% ligand loading, t-BuMePhos afforded the highest yield of the fused bicyclic product at 95%. This exceptional conversion rate demonstrates the ligand's ability to facilitate challenging intermolecular C-O bond formations from alkyl-palladium species, preventing competitive β-hydride elimination pathways that typically plague these transformations [1].

Evidence DimensionYield of fused bicyclic product via C-O termination
Target Compound Data95% yield
Comparator Or BaselineBaseline generic ligand screening (lower conversion/yields)
Quantified DifferenceAchieved near-quantitative (95%) conversion in a sterically demanding cyclization-oxygenation
Conditions10 mol% Pd(OAc)2, 15 mol% t-BuMePhos, tetrabutylammonium acetate (3.0 equiv), toluene, 90 °C

Validates the procurement of t-BuMePhos for late-stage functionalization workflows where capturing unalkylated Pd intermediates with weak oxygen nucleophiles is critical.

High Initial Activity in the Nitroethylation of Vinyl Triflates

In the palladium-catalyzed C-alkylation (nitroethylation) of vinyl triflates, t-BuMePhos demonstrated strong initial activity when paired with cesium carbonate. In comparative screening, the t-BuMePhos system achieved a product-to-internal standard ratio of 4.00. This significantly outperformed other bulky phosphines under the same specific conditions, such as QPhos (1.54 ratio), RuPhos (0.54 ratio), and P(t-Bu)3•HBF4 (0.36 ratio). While other ligands were ultimately selected for broader substrate classes, the high specific activity of t-BuMePhos underscores its utility in cross-coupling steps involving highly acidic, challenging nucleophiles[1].

Evidence DimensionProduct-to-internal standard ratio (reaction efficiency)
Target Compound Data4.00 ratio
Comparator Or BaselineQPhos (1.54), RuPhos (0.54), P(t-Bu)3•HBF4 (0.36)
Quantified Difference2.6-fold higher efficiency than QPhos; >7-fold higher than RuPhos under specific initial conditions
ConditionsPd-catalyzed coupling of vinyl triflate with nitroalkane using Cs2CO3 base

Provides supporting evidence that t-BuMePhos can outperform standard bulky ligands in specific cross-couplings with highly acidic substrates, justifying its inclusion in ligand screening kits.

Synthesis of 2,2′-Bis(metallo)biphenyls via C-C Activation

Directly downstream of its superior performance in bismetalation [1], t-BuMePhos is the optimal ligand for synthesizing 2-metallo- and 2,2′-bis(metallo)biphenyls from biphenylene. Its precise steric profile allows for the formal σ-bond metathesis of strained C-C bonds with intermetallic linkages (such as B-B or Si-Si), making it highly valuable for developing novel organometallic building blocks and advanced materials.

Late-Stage C-O Bond Formation in Natural Product Scaffolds

Based on its near-quantitative yield in cyclization-oxygenation sequences [2], t-BuMePhos is highly recommended for complex natural product synthesis where unactivated C(sp3)-PdII intermediates must be trapped by oxygen nucleophiles. It effectively suppresses unwanted β-hydride elimination, enabling the construction of intricate fused bicyclic systems.

Cross-Coupling of Highly Acidic or Weak Nucleophiles

Supported by its strong initial activity in nitroethylation screens [3], t-BuMePhos is a prime candidate for inclusion in screening panels targeting the cross-coupling of highly acidic substrates (e.g., nitroacetates, nitroalkanes) with vinyl or aryl electrophiles. Its electronic richness helps drive the challenging reductive elimination step required for these weak nucleophiles.

XLogP3

5.5

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Di-tert-butylphosphino-2'-methylbiphenyl

Dates

Last modified: 08-15-2023

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